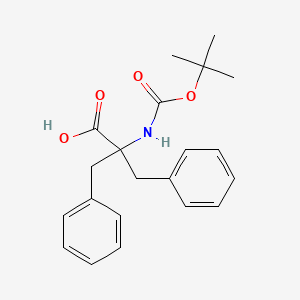

BOC-2,2-dibenzyl glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BOC-2,2-dibenzyl glycine is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis

BOC-2,2-dibenzyl glycine serves as a versatile building block in peptide synthesis due to its protective BOC (tert-butoxycarbonyl) group, which facilitates the selective functionalization of amino acids. The BOC group is easily removable under mild acidic conditions, allowing for subsequent reactions without compromising the integrity of the peptide backbone.

Table 1: Overview of Peptide Synthesis Applications

| Application | Description |

|---|---|

| Solid Phase Peptide Synthesis | Utilized as a protected amino acid in solid-phase synthesis protocols. |

| Coupling Reactions | Engaged in coupling reactions with various carboxylic acids to form peptides. |

| Deprotection Strategies | Easily deprotected to yield free amino groups for further modifications. |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of novel drug candidates targeting various biological pathways.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications of this compound can enhance its efficacy against human lung adenocarcinoma cells (A549) and rat glioma cells (C6) .

Table 2: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | A549 | 12 | Induction of apoptosis |

| Derivative B | C6 | 8 | Inhibition of cell proliferation |

| Derivative C | NIH/3T3 | 15 | Disruption of mitochondrial function |

Biotechnology Applications

This compound is also employed in biotechnological applications, particularly in the formulation of peptide-based vaccines and therapeutics. Its ability to act as a spacer or linker in peptide constructs enhances the stability and immunogenicity of vaccine candidates.

Table 3: Biotechnology Applications

| Application | Description |

|---|---|

| Vaccine Development | Used as a component in peptide vaccines to enhance immune response. |

| Therapeutic Peptides | Serves as a precursor for designing therapeutic peptides targeting specific diseases. |

Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies that improve yield and purity. Recent advancements have focused on environmentally friendly synthetic routes that minimize waste and reduce the use of hazardous reagents.

Table 4: Synthetic Methods Overview

| Methodology | Yield (%) | Environmental Impact |

|---|---|---|

| Conventional Synthesis | 60 | Moderate |

| Green Chemistry Approach | 90 | Low |

化学反応の分析

Dibenzyl Protective Group Chemistry

Dibenzyl groups are commonly used to protect amines, with applications in β-lactam synthesis and peptide chemistry:

Boc Deprotection

Dibenzyl Deprotection

Radical Metathesis in Diselenide Systems

Boc-protected glycine derivatives with selenoethyl groups undergo photochemical transformations:

-

Mechanism : UV irradiation induces Se–Se bond cleavage, forming selenyl radicals that undergo metathesis with cyclic diselenides to generate triselenides .

-

Example :

Substrate Product Yield (%) Cyclo(Se–Se)1 + BBSe C1T (triselenide) 40

Epimerization and Stability

Dibenzyl-protected glycine derivatives are prone to epimerization under basic conditions due to the electron-donating nature of the dibenzyl group, which stabilizes transition states .

Comparative Reactivity Table

| Reaction Type | Boc-Glycine | Dibenzyl-Protected Systems |

|---|---|---|

| Deprotection | Acidic (TFA/HCl) | Hydrogenolysis (H₂/Pd-C) |

| Stereochemical Stability | High (resists epimerization) | Low (epimerizes under basic conditions) |

| Peptide Coupling | Efficient (Fmoc-SPPS) | Limited due to steric hindrance |

Theoretical Insights

-

Bond Dissociation Enthalpies (BDEs) : Calculations show that benzylic C–Se bonds in cyclic peptides (e.g., Cyclo(Se–Se)1 ) are less stable than peptide C–Se bonds (ΔBDE ≈ 15 kcal/mol) .

-

Radical Pathways : Supported by DFT studies, selenyl radicals follow a [2 + 1] mechanism for diselenide metathesis .

Limitations and Challenges

特性

分子式 |

C21H25NO4 |

|---|---|

分子量 |

355.4 g/mol |

IUPAC名 |

2-benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-21(18(23)24,14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,22,25)(H,23,24) |

InChIキー |

PEDGLCURXTUPRF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。